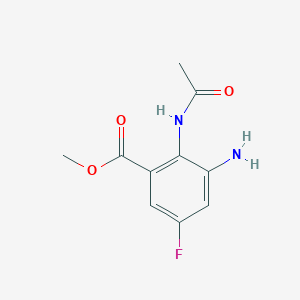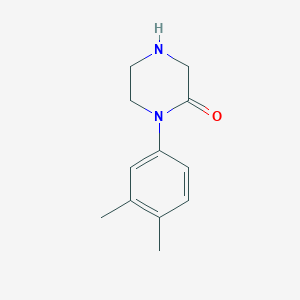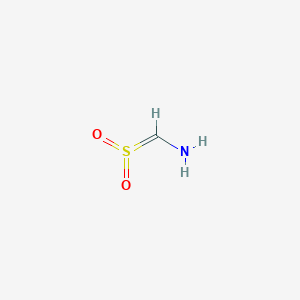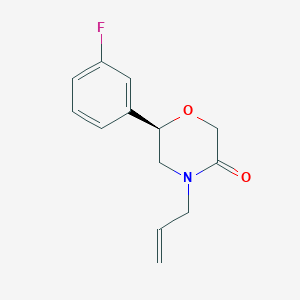
Methyl 2-acetamido-3-amino-5-fluorobenzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 2-acetamido-3-amino-5-fluorobenzoate: is an organic compound with the molecular formula C10H11FN2O3 It is a derivative of benzoic acid and contains functional groups such as an acetamido group, an amino group, and a fluorine atom
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Methyl 2-acetamido-3-amino-5-fluorobenzoate typically involves multi-step organic reactions. One common method includes the following steps:
Nitration: The starting material, methyl benzoate, undergoes nitration to introduce a nitro group.
Reduction: The nitro group is then reduced to an amino group using reducing agents such as iron powder and hydrochloric acid.
Acetylation: The amino group is acetylated using acetic anhydride to form the acetamido group.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated systems, and efficient purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: Methyl 2-acetamido-3-amino-5-fluorobenzoate can undergo oxidation reactions, typically using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction of the compound can be achieved using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the fluorine atom can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles like sodium methoxide or potassium cyanide in polar aprotic solvents.
Major Products Formed:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted benzoates.
Scientific Research Applications
Chemistry: : Methyl 2-acetamido-3-amino-5-fluorobenzoate is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: : The compound is studied for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: : Research is ongoing to explore its potential as a drug candidate for treating various diseases, including bacterial infections and cancer.
Industry: : It is used in the development of new materials and as a building block in the synthesis of complex molecules.
Mechanism of Action
The mechanism of action of Methyl 2-acetamido-3-amino-5-fluorobenzoate involves its interaction with specific molecular targets. The acetamido and amino groups can form hydrogen bonds with biological macromolecules, while the fluorine atom can enhance the compound’s lipophilicity and metabolic stability. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects.
Comparison with Similar Compounds
- Methyl 2-amino-5-fluorobenzoate
- Methyl 2-acetamido-3-methyl-5-nitrobenzoate
- Methyl 4-acetamido-3-amino-5-methylbenzoate
Uniqueness: Methyl 2-acetamido-3-amino-5-fluorobenzoate is unique due to the presence of both acetamido and amino groups on the benzene ring, along with a fluorine atom. This combination of functional groups imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications.
Properties
CAS No. |
921222-06-2 |
|---|---|
Molecular Formula |
C10H11FN2O3 |
Molecular Weight |
226.20 g/mol |
IUPAC Name |
methyl 2-acetamido-3-amino-5-fluorobenzoate |
InChI |
InChI=1S/C10H11FN2O3/c1-5(14)13-9-7(10(15)16-2)3-6(11)4-8(9)12/h3-4H,12H2,1-2H3,(H,13,14) |
InChI Key |
NLMOTLIVOHBOEQ-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)NC1=C(C=C(C=C1N)F)C(=O)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![5-[(3,5-Difluorophenyl)methyl]-4-(furan-2-ylmethyl)-1,2,4-triazole-3-thiol](/img/structure/B15171571.png)
![4-[(4-Methyl-2-phenyl-1,3-thiazol-5-yl)methoxy]aniline](/img/structure/B15171578.png)

![2-methoxy-4-[5-(4-methylphenyl)-4,6-dioxo-2-phenylhexahydro-2H-pyrrolo[3,4-d][1,2]oxazol-3-yl]phenyl benzoate](/img/structure/B15171597.png)


![{4-[(2-Aminoethyl)carbamoyl]phenyl}phosphonic acid](/img/structure/B15171635.png)
![2,5-Dimethyl-N-[2-(2-methyl-1H-indol-3-yl)ethyl]furan-3-carboxamide](/img/structure/B15171643.png)
![3-[(But-2-en-1-yl)oxy]-1-methylquinolin-2(1H)-one](/img/structure/B15171652.png)
![2-Chloro-5-([1,3]oxazolo[5,4-d]pyrimidin-2-yl)benzonitrile](/img/structure/B15171661.png)
![methyl 4-[2-(1H-imidazol-5-yl)ethenyl]benzoate](/img/structure/B15171664.png)
silane](/img/structure/B15171665.png)

![1,7-Diazaspiro[4.4]nonan-6-one,7-[(1R)-1-phenylethyl]-,(5R)-](/img/structure/B15171674.png)
